

A Comprehensive Technical Guide to 1,10-Phenanthroline-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,10-Phenanthroline-2-carbonitrile

Cat. No.: B170472

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,10-phenanthroline-2-carbonitrile**, a heterocyclic organic compound of significant interest in coordination chemistry, analytical sciences, and as a precursor in the development of novel therapeutic agents.

Chemical Identity and Properties

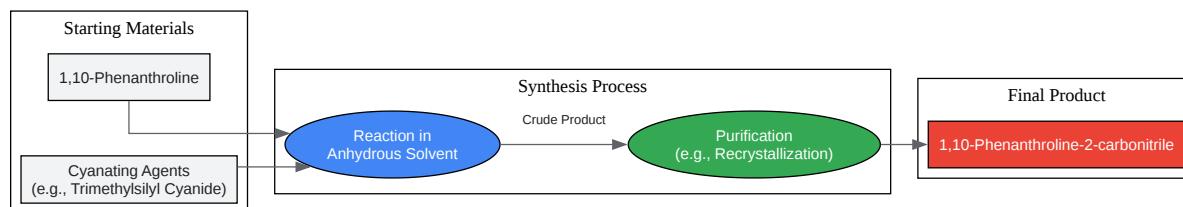
The compound commonly known as 2-cyano-1,10-phenanthroline has the systematic IUPAC name **1,10-Phenanthroline-2-carbonitrile**.^{[1][2][3]} It is a derivative of 1,10-phenanthroline, a well-known chelating agent.^{[4][5][6]} The presence of the cyano group at the 2-position significantly influences its electronic properties and reactivity, making it a valuable building block in organic synthesis and a specialized ligand in coordination chemistry.^[7]

The key quantitative properties of **1,10-phenanthroline-2-carbonitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	1082-19-5	[1] [2] [3] [8]
Molecular Formula	C ₁₃ H ₇ N ₃	[1] [2] [3] [8]
Molecular Weight	205.21 g/mol	[1] [2] [3] [8] [9]
Appearance	White to light brown crystalline solid	[7]
Melting Point	241°C (recrystallized from ethanol)	[1] [2] [3] [7] [9]
Boiling Point (Predicted)	445.3 ± 25.0 °C	[1] [2] [3]
Density (Predicted)	1.33 ± 0.1 g/cm ³ (at 20°C)	[2] [3]
pKa (Predicted)	4.00 ± 0.10	[2]
Topological Polar Surface Area	49.6 Å ²	[3]
XLogP3	2.5	[3]

Synthesis and Experimental Protocols

The synthesis of **1,10-phenanthroline-2-carbonitrile** typically involves the modification of the parent 1,10-phenanthroline molecule.[\[7\]](#) While several specific routes exist, a general and established methodology is provided below.


A common synthetic approach involves the cyanation of the 1,10-phenanthroline scaffold.[\[7\]](#) One such method utilizes reagents like trimethylsilyl cyanide.[\[7\]](#)

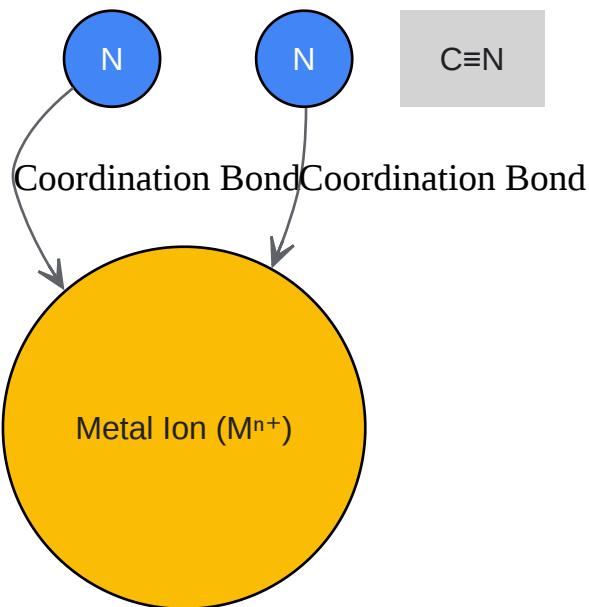
Protocol:

- Activation of 1,10-phenanthroline: In a moisture-free environment, dissolve 1,10-phenanthroline in a suitable anhydrous organic solvent.
- Introduction of the Cyano Group: Add reagents such as trimethylsilyl cyanide and trifluoromethanesulfonic anhydride to the solution.[\[7\]](#)

- Reaction Conditions: The reaction is typically stirred at a controlled temperature to facilitate the addition of the cyano group to the 2-position of the phenanthroline ring.
- Work-up and Purification: Following the reaction, an elimination step is performed. The crude product is then purified, often through recrystallization from a solvent like ethanol, to yield the final **1,10-phenanthroline-2-carbonitrile** product.[7]

The efficiency and purity of the synthesis are crucial for its subsequent applications.[7]

[Click to download full resolution via product page](#)


General synthesis workflow for **1,10-phenanthroline-2-carbonitrile**.

Applications in Research and Development

The unique structure of **1,10-phenanthroline-2-carbonitrile**, combining a bidentate chelating site with a reactive cyano group, makes it a versatile molecule in various scientific fields.

Like its parent compound, **1,10-phenanthroline-2-carbonitrile** acts as a bidentate ligand, forming stable complexes with a wide range of metal ions.[7] The nitrogen atoms of the phenanthroline ring system coordinate with the metal center. These coordination complexes are valuable in areas such as catalysis, and in the study of optical and magnetic properties of materials.[7]

1,10-Phenanthroline-2-carbonitrile

[Click to download full resolution via product page](#)

Bidentate coordination of the ligand to a central metal ion.

The strong and specific color of the complexes formed between 1,10-phenanthroline derivatives and certain metal ions, such as iron(II), allows for their use in spectrophotometric analysis.[10][11][12] This property is exploited for the selective sensing and quantification of metal ions in various samples.[7]

Experimental Protocol for Iron Determination (Adapted from 1,10-Phenanthroline Method):

- Sample Preparation: An iron-containing sample is prepared in an aqueous solution. If iron(III) is present, a reducing agent (e.g., hydroxylamine hydrochloride) is added to convert it to iron(II).[10][12]
- Complex Formation: A solution of **1,10-phenanthroline-2-carbonitrile** in a suitable solvent is added to the sample. A buffer, such as sodium acetate, is used to maintain the optimal pH for complex formation (typically between 2 and 9).[11][12]

- Color Development: The solution is allowed to stand for a sufficient time (e.g., 10 minutes) for the colored complex to fully develop.[11][12]
- Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (λ_{max}) for the specific metal complex using a spectrophotometer.
- Quantification: The concentration of the metal ion is determined by comparing the absorbance to a standard curve prepared from solutions of known concentrations.

The 1,10-phenanthroline scaffold is a key structural motif in many biologically active molecules and has been investigated for various therapeutic applications.[4] Its derivatives and their metal complexes have shown potential as:

- Anticancer Agents: Some metal complexes of 1,10-phenanthroline have demonstrated significant cytotoxic effects against human cancer cell lines, with IC_{50} values substantially lower than those of established drugs like cisplatin.[13][14] These complexes may act by inhibiting DNA synthesis.[14]
- Enzyme Inhibitors: The ability of 1,10-phenanthroline to chelate metal ions is crucial for its role as an inhibitor of metalloenzymes. For instance, derivatives are being explored as dual inhibitors of histone deacetylases (HDACs) and ribonucleotide reductase (RR) for cancer therapy.[15]
- Antibacterial Agents: 1,10-phenanthroline and its metal complexes exhibit broad-spectrum antimicrobial activity, making them potential candidates for the development of new antibiotics to combat resistant bacteria.[16]

The introduction of a cyano group, as in **1,10-phenanthroline-2-carbonitrile**, can modulate the lipophilicity, electronic properties, and steric profile of the molecule, potentially enhancing its biological activity or altering its mechanism of action. This makes it an important intermediate for the synthesis of novel drug candidates.[7]

Conclusion

1,10-Phenanthroline-2-carbonitrile is a versatile compound with significant potential in both fundamental research and applied sciences. Its well-defined chemical properties, accessible

synthesis, and the diverse applications of its parent scaffold make it a valuable tool for chemists, materials scientists, and drug development professionals. Further exploration of its coordination chemistry and biological activity is likely to uncover new and important applications in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-cyano-1,10-phenanthroline CAS#: 1082-19-5 [m.chemicalbook.com]
- 2. 2-cyano-1,10-phenanthroline Six Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. echemi.com [echemi.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 7. nbinfo.com [nbinfo.com]
- 8. 2-cyano-1,10-phenanthroline | 1082-19-5 [chemicalbook.com]
- 9. myuchem.com [myuchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tau.ac.il [tau.ac.il]
- 12. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 13. Mixed-1,10-phenanthroline-Cu(II) complexes: synthesis, cytotoxic activity versus hematological and solid tumor cells and complex formation equilibria with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), $[\text{Ag}_2(\text{phen})_3(\text{mal})] \times 2\text{H}_2\text{O}$, $[\text{Cu}(\text{phen})_2(\text{mal})] \times 2\text{H}_2\text{O}$ and $[\text{Mn}(\text{phen})_2(\text{mal})] \times 2\text{H}_2\text{O}$ (malH_2 =malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arrow.tudublin.ie [arrow.tudublin.ie]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1,10-Phenanthroline-2-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b170472#2-cyano-1-10-phenanthroline-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com